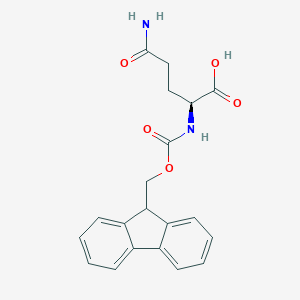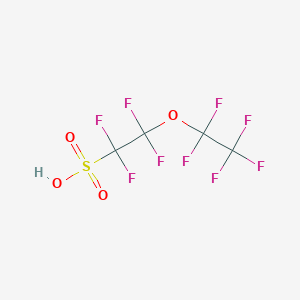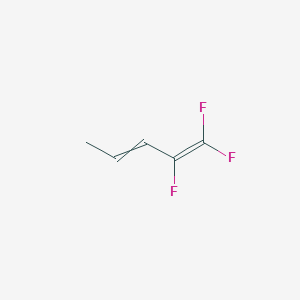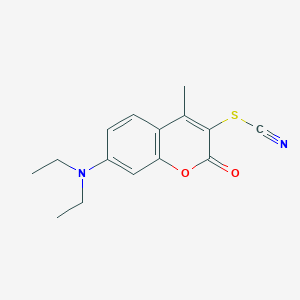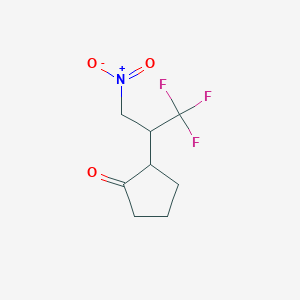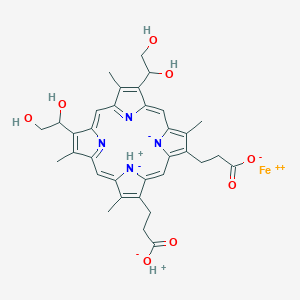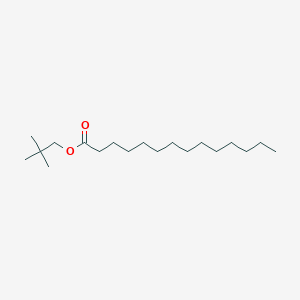
2,2-Dimethylpropyl tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl tetradecanoate, also known as Lauryl 2,2-dimethylpropanoate, is a chemical compound used in various scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it a valuable tool in biochemical and physiological studies. In
作用机制
The mechanism of action of 2,2-Dimethylpropyl tetradecanoate involves its interaction with specific enzymes in the body. When this compound is used as a substrate for lipases or esterases, the enzymes catalyze the hydrolysis of the compound, resulting in the release of lauryl alcohol and 2,2-dimethylpropanoic acid. This reaction can be monitored to determine the activity of the enzymes being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its use as a substrate for enzymes. By measuring the hydrolysis of this compound, researchers can gain insights into the activity of lipases and esterases, as well as the metabolism of lipids and fatty acids. This information can be used to develop new treatments for various diseases and conditions.
实验室实验的优点和局限性
One advantage of using 2,2-Dimethylpropyl tetradecanoate in lab experiments is its specificity for certain enzymes. This compound can be used to measure the activity of lipases and esterases with high accuracy. However, one limitation of using this compound is its cost. This compound is relatively expensive compared to other substrates, which may limit its use in some experiments.
未来方向
There are several future directions for research involving 2,2-Dimethylpropyl tetradecanoate. One area of interest is the development of new treatments for diseases related to lipid metabolism. By understanding the activity of lipases and esterases, researchers may be able to develop new drugs that target these enzymes. Additionally, studies involving the metabolism of lipids and fatty acids may lead to new treatments for obesity and other metabolic disorders.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research. Its specificity for certain enzymes makes it an ideal substrate for studying lipases and esterases, as well as the metabolism of lipids and fatty acids. While it may be relatively expensive, the information gained from experiments involving this compound can lead to new treatments for various diseases and conditions.
合成方法
The synthesis of 2,2-Dimethylpropyl tetradecanoate involves the reaction of lauryl alcohol and 2,2-dimethylpropanoic acid, which are heated together in the presence of a catalyst. The resulting product is a clear, colorless liquid that is commonly used in scientific research.
科学研究应用
2,2-Dimethylpropyl tetradecanoate has been widely used as a substrate for various enzymes in biochemical and physiological studies. It is commonly used in studies involving lipases, which are enzymes that catalyze the hydrolysis of fats. This compound has also been used as a substrate for esterases, which are enzymes that catalyze the hydrolysis of esters. Additionally, this compound has been used in studies involving the metabolism of lipids and fatty acids.
属性
CAS 编号 |
116518-82-2 |
|---|---|
分子式 |
C19H38O2 |
分子量 |
298.5 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl tetradecanoate |
InChI |
InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19(2,3)4/h5-17H2,1-4H3 |
InChI 键 |
VUDOAEVYGXSOME-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)(C)C |
同义词 |
Tetradecanoic acid, 2,2-dimethylpropyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




